Tributylstannanylium;trifluoromethanesulfonate
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Overview
Description
Tributylstannanylium;trifluoromethanesulfonate is a useful research compound. Its molecular formula is C13H27F3O3SSn and its molecular weight is 439.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Tributylstannanylium trifluoromethanesulfonate is utilized in catalytic processes. For instance, Scandium trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, proving effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Organic Synthesis
- The compound has been studied in the context of organic synthesis. Research indicates its use in Stille coupling reactions involving stereochemically defined α-sulfonamidoorganostannanes, highlighting its utility in selective organic transformations (Kells & Chong, 2004).
Hydrostannylation
- In the field of hydrostannylation, dibutyl(trifluoromethanesulfoxy)stannane, a related compound, shows significant value for highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols. This demonstrates its potential in achieving precise stereochemical outcomes in chemical synthesis (Miura, Wang, & Hosomi, 2005).
Mechanism of Action
Target of Action
Tributylstannanylium;trifluoromethanesulfonate, also known as Tributyltin triflate, is a type of organotin reagent Organotin reagents are generally known to interact with various organic substrates in chemical reactions .
Mode of Action
It’s worth noting that trifluoromethanesulfonic acid (tfoh), a component of this compound, is known to act as a superior catalyst for acylation . The catalytic activity of TfOH in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions .
Biochemical Pathways
Given the catalytic role of tfoh in acylation, it can be inferred that this compound may influence pathways involving acylation reactions .
Result of Action
Given its potential role in catalyzing acylation reactions, it may influence the formation of various organic compounds .
Biochemical Analysis
Biochemical Properties
Tributylstannanylium;trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with sulfur-containing groups. This interaction is crucial for the chemospecific activation of sulfur in polyfunctional compounds, such as the phenylsulfenyl group . The compound’s ability to form stable complexes with biomolecules makes it a valuable reagent in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, it has been observed to inhibit certain enzymes, resulting in altered metabolic pathways and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing sulfur groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it has been shown to inhibit certain enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form stable complexes with biomolecules also affects its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. For example, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
tributylstannanylium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOILBASIAIQC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3O3SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475197 |
Source
|
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68725-14-4 |
Source
|
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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